3-(3,4-DIMETHOXYPHENYL)-3-[(3-NITROPHENYL)FORMAMIDO]PROPANOIC ACID
Overview
Description
3-(3,4-Dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid is an organic compound that features both aromatic and aliphatic components The compound contains a dimethoxyphenyl group, a nitrobenzoyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-3-[(3-NITROPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. One possible route could include:
Nitration: Introduction of a nitro group to a benzene ring.
Amidation: Formation of an amide bond between the nitrobenzoyl group and an amino group.
Esterification: Conversion of a carboxylic acid to an ester, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: Aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂).
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing more complex molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Biological Activity: Studied for potential antimicrobial or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in drug discovery.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets could include proteins, nucleic acids, or cell membranes, and the pathways involved could be related to signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Lacks the nitrobenzoyl group.
3-(3-Nitrobenzoyl)propanoic acid: Lacks the dimethoxyphenyl group.
Uniqueness
3-(3,4-Dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid is unique due to the presence of both the dimethoxyphenyl and nitrobenzoyl groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7/c1-26-15-7-6-11(9-16(15)27-2)14(10-17(21)22)19-18(23)12-4-3-5-13(8-12)20(24)25/h3-9,14H,10H2,1-2H3,(H,19,23)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCCTXHEJWOOSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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